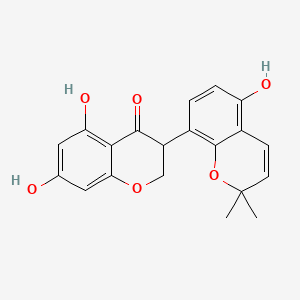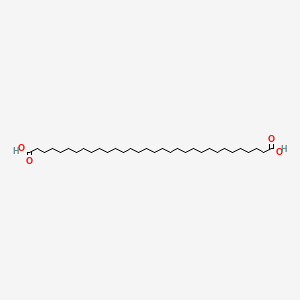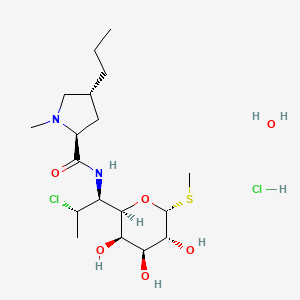
Clindamycin hydrochloride monohydrate
Overview
Description
Clindamycin alcoholate is a derivative of clindamycin, a lincosamide antibiotic derived from lincomycin. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin alcoholate is often used as an intermediate in the synthesis of other clindamycin derivatives.
Mechanism of Action
Target of Action
Clindamycin primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis, interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . The disruption of protein synthesis leads to changes in the bacterial cell wall surface, decreasing the adherence of bacteria to host cells and increasing intracellular killing of organisms .
Biochemical Pathways
The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, clindamycin prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth and multiplication .
Pharmacokinetics
Clindamycin exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is metabolized in the liver by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The elimination half-life of clindamycin is about 2-3 hours .
Result of Action
The result of clindamycin’s action is the effective treatment of a variety of serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It is also used topically for acne vulgaris . Its action against these bacteria leads to a decrease in infection symptoms and an improvement in the patient’s condition .
Action Environment
The action of clindamycin can be influenced by various environmental factors. For instance, the pH level can affect the stability of clindamycin, with maximum stability observed at pH 3-5 . Additionally, the presence of other drugs metabolized by the CYP3A4 enzyme can potentially lead to drug-drug interactions, affecting the efficacy and safety of clindamycin .
Biochemical Analysis
Biochemical Properties
Clindamycin Hydrochloride Monohydrate has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli . It interacts with the 50S ribosomal subunit in bacteria, inhibiting protein synthesis .
Cellular Effects
This compound has been shown to decrease the production of certain toxins in bacteria, such as Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), or alpha-haemolysin (Hla) . This can influence cell function and impact cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S ribosomal subunit in bacteria, which inhibits protein synthesis . This prevents the bacteria from growing and reproducing.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, resistance to this compound can develop through enzymatic methylation of the antibiotic binding site in the 50S ribosomal subunit .
Metabolic Pathways
This compound is involved in the protein synthesis pathway in bacteria, where it inhibits the process by binding to the 50S ribosomal subunit .
Subcellular Localization
The subcellular localization of this compound is at the ribosomes in bacteria, where it binds to the 50S subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of clindamycin alcoholate involves several steps:
Chlorination Reaction: Clindamycin hydrochloride undergoes a chlorination reaction with a Vilsmeier reagent to form a reaction mixture containing clindamycin hydrochloride crude product.
Hydrolysis and Extraction: The reaction mixture is subjected to hydrolysis, extraction, and concentration to obtain clindamycin free alkali.
Salt Formation: The clindamycin free alkali is then reacted in an ethanol-water solution to form clindamycin hydrochloride alcoholate.
Dealcoholation: Finally, the clindamycin hydrochloride alcoholate is dealcoholated to obtain clindamycin hydrochloride.
Industrial Production Methods
Industrial production methods for clindamycin alcoholate involve the use of dual-trichloromethyl carbonate or trichloromethyl methyl chloroformate and amide to prepare the intermediate chlorophthalic agent . This method offers high product purity, high yield, and easier post-processing compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Clindamycin alcoholate undergoes various chemical reactions, including:
Ketal Reaction: Used to prepare 3.4-clindamycin condensation compounds through selective hydroxyl protection.
Phosphatidic Reaction: Involves the use of phosphorus oxychloride as a phosphatidic agent and anhydrous potassium carbonate as an acid-binding agent to form clindamycin phosphate.
Common Reagents and Conditions
Ketal Reaction: Requires selective hydroxyl protection reagents.
Phosphatidic Reaction: Utilizes phosphorus oxychloride, anhydrous potassium carbonate, dimethylamino pyridine, and benzyl triethyl ammonium chloride.
Major Products Formed
Clindamycin Phosphate: Formed through the phosphatidic reaction.
Scientific Research Applications
Clindamycin alcoholate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other clindamycin derivatives.
Biology: Studied for its antimicrobial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Used in the development of antibiotics for treating serious bacterial infections.
Industry: Employed in the large-scale production of clindamycin derivatives.
Comparison with Similar Compounds
Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Amoxicillin: A penicillin-type antibiotic used to treat bacterial infections.
Doxycycline: A tetracycline antibiotic used for a wide range of infections.
Uniqueness
Clindamycin alcoholate is unique due to its high efficacy against anaerobic bacteria and its ability to be used in patients allergic to penicillin . It also has a relatively narrow spectrum of activity, making it suitable for targeted treatments .
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXKEGEOADCEQ-WNNJHRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58207-19-5 | |
| Record name | Clindamycin hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
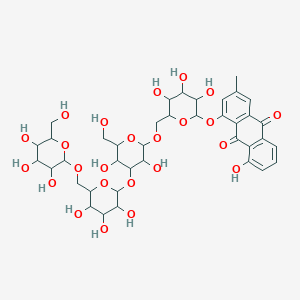
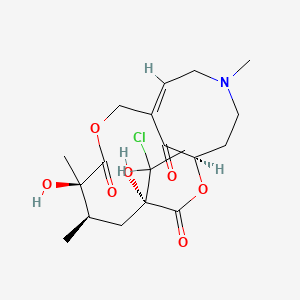
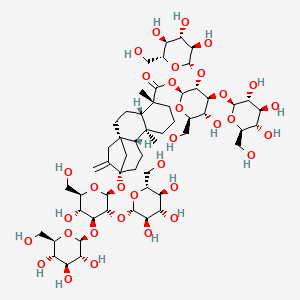
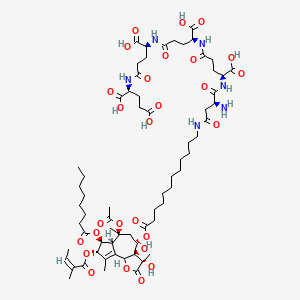
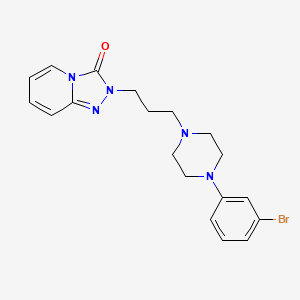
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
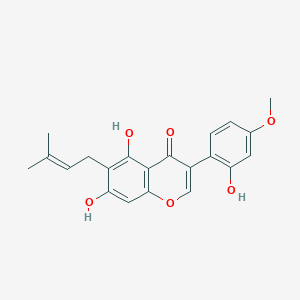
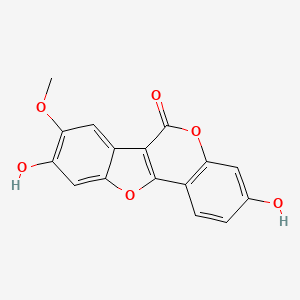
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

